molecular formula C12H10O2S B012068 3-(2-Methoxybenzoyl)thiophene CAS No. 109106-65-2

3-(2-Methoxybenzoyl)thiophene

Cat. No. B012068
CAS RN: 109106-65-2
M. Wt: 218.27 g/mol
InChI Key: CZAKRXIKWPTTPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methoxybenzo[b]thiophenes, including compounds similar to 3-(2-Methoxybenzoyl)thiophene, typically involves strategies such as Friedel-Crafts acylation, direct functionalization, and catalytic methods. For instance, Rhodium-catalyzed transannulation reactions have been utilized for the efficient and regioselective synthesis of thiophenes, demonstrating a modular approach to their construction (Kurandina & Gevorgyan, 2016).

Molecular Structure Analysis

The molecular structure of methoxybenzo[b]thiophenes has been elucidated through X-ray crystallography, revealing detailed geometric parameters such as bond lengths, angles, and torsion angles. The crystal and molecular structures of two methoxybenzo[b]thiophenes have been determined, highlighting the role of van der Waals forces and hydrogen bonding in the crystal lattice (Mullica et al., 1996).

Chemical Reactions and Properties

Methoxybenzo[b]thiophenes undergo various chemical reactions, including bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation. These reactions demonstrate the reactivity of the thiophene ring and the influence of substituents on the reaction outcomes (Clarke, Scrowston & Sutton, 1973).

Scientific Research Applications

Synthesis and Structural Insights

Synthesis of Photochromic Thieno-2H-Chromene Derivatives The research presented by Queiroz et al. explores the synthesis of photochromic thieno-2H-chromenes from hydroxybenzo[b]thiophenes. The process involves the demethylation of methoxybenzo[b]thiophenes, leading to the preparation of hydroxybenzo[b]thiophenes, which are key precursors. The study highlights the photochromic behavior of the synthesized compounds, comparing them to reference compounds for a deeper understanding of their properties (Queiroz et al., 2000).

X-ray Structures of Methoxybenzo[b]Thiophenes Mullica et al. conducted a detailed study on the crystal and molecular structures of methoxybenzo[b]thiophenes using single-crystal X-ray diffractometry. This research provides insights into the molecular arrangements and highlights the significance of hydrogen bonding and van der Waals forces in the structural stability of these compounds (Mullica et al., 1996).

Chemical Reactions and Modifications

Vilsmeier–Haack Reaction with Methoxybenzo[b]Thiophen The study by Ricci et al. explores the Vilsmeier–Haack formylation of methoxybenzo[b]thiophen, revealing the conditions under which different products can be synthesized. This research provides valuable insights into the chemical reactivity and potential modifications of methoxybenzo[b]thiophen (Ricci et al., 1967).

Synthesis of 2-Aryl-3-Anilinobenzo[b]Thiophene Derivatives Romagnoli et al. developed a method for constructing a series of 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes, investigating their antiproliferative properties. This research underscores the therapeutic potential of benzo[b]thiophene derivatives in cancer chemotherapy, focusing on their role in inducing apoptosis (Romagnoli et al., 2021).

Future Directions

For more detailed information, refer to relevant peer-reviewed papers and technical documents .

properties

IUPAC Name

(2-methoxyphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAKRXIKWPTTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546627
Record name (2-Methoxyphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109106-65-2
Record name (2-Methoxyphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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